molecular formula C7H6Cl2O3S B12090070 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B12090070
M. Wt: 241.09 g/mol
InChI Key: MGAJWIHTBHDEBF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.

    2-Hydroxy-3-methylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its electrophilic properties.

    5-Chloro-3-methylbenzenesulfonyl chloride: Lacks the hydroxyl group, altering its chemical behavior.

Uniqueness

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .

Biological Activity

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride, also known as chlorosulfonated phenol, is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H6_6ClO2_2S. The compound features a chlorine atom at the 5-position, a hydroxy group at the 2-position, and a methyl group at the 3-position of the benzene ring. Its sulfonyl chloride functional group contributes to its high reactivity, making it useful in organic synthesis and potential biological applications.

The mechanism by which sulfonyl chlorides exert their biological effects is primarily through their ability to react with nucleophiles in biological systems. This can lead to the modification of proteins and other biomolecules, potentially inhibiting their function. For example, studies have shown that sulfonyl chlorides can interact with amino acids, influencing drug design and efficacy through structural modifications.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study focusing on various sulfonyl chloride derivatives found that certain modifications enhanced their antibacterial properties significantly. In vitro testing indicated that compounds with similar structures to this compound exhibited inhibition zones ranging from 11 to 26 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Synthesis and Characterization : Research into the synthesis of sulfonamide derivatives from sulfonyl chlorides highlighted the importance of substituent positioning in determining biological activity. The presence of functional groups like hydroxyl or methyl influences both reactivity and bioactivity .
  • Computational Studies : Computational modeling has been employed to predict the interaction of sulfonyl chlorides with bacterial enzymes. These studies suggest that specific structural features enhance binding affinity, which correlates with increased antibacterial potency .

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3,10H,1H3

InChI Key

MGAJWIHTBHDEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)Cl)Cl

Origin of Product

United States

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